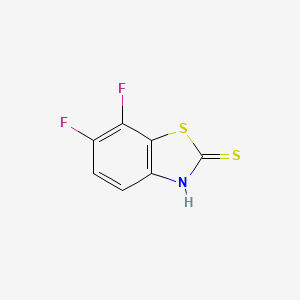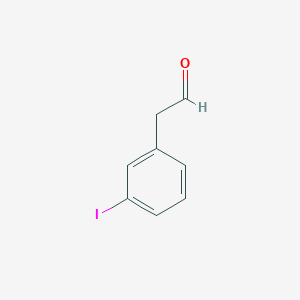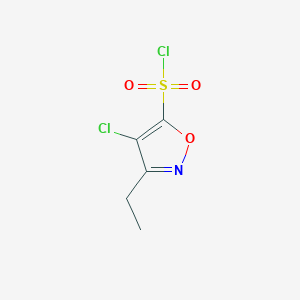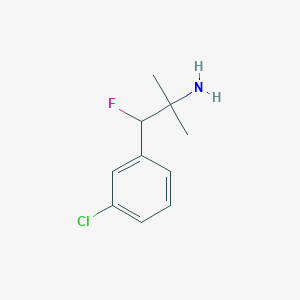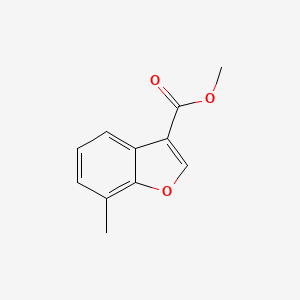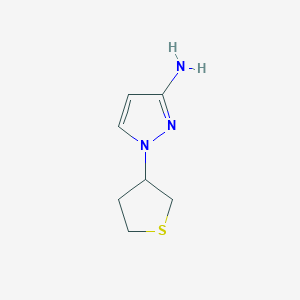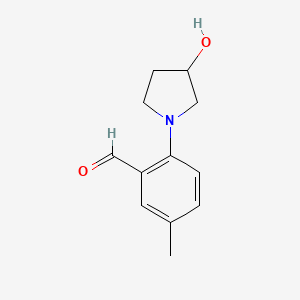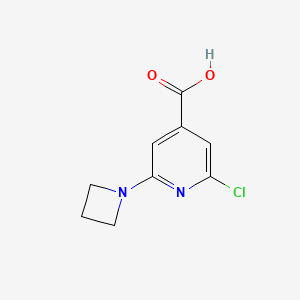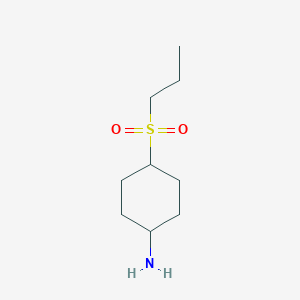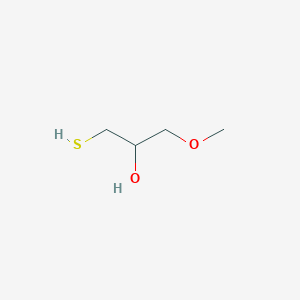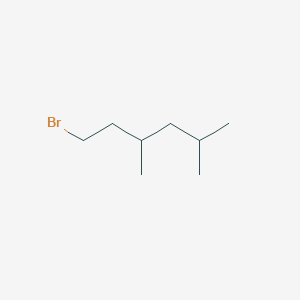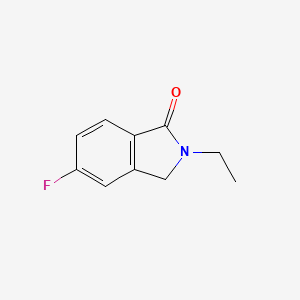![molecular formula C9H17NO B13171984 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C9H17NO. It is a versatile small molecule that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a cyclohexane ring substituted with an aminomethyl group and an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one typically involves the following steps:
Cyclohexanone to 2-(Aminomethyl)cyclohexanone: The initial step involves the conversion of cyclohexanone to 2-(aminomethyl)cyclohexanone through a Mannich reaction. This reaction involves the use of formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Reduction to this compound: The intermediate 2-(aminomethyl)cyclohexanone is then reduced using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the ketone group to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-(Aminomethyl)cyclohexyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
Cyclohexanone derivatives: Various cyclohexanone derivatives with different substituents on the cyclohexane ring.
Uniqueness: 1-[2-(Aminomethyl)cyclohexyl]ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[2-(aminomethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)9-5-3-2-4-8(9)6-10/h8-9H,2-6,10H2,1H3 |
InChI Key |
UVEGIVVUXGHZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
